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Compound of Interest

Compound Name: Streptolysin O

Cat. No.: B1611045 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide for utilizing Streptolysin O (SLO), a

pore-forming toxin from Streptococcus pyogenes, to deliver fluorescent probes into living cells.

This technique allows for the transient permeabilization of the cell membrane, enabling the

entry of a wide range of fluorescent molecules for various intracellular imaging and analysis

applications.

Introduction
Streptolysin O is a bacterial exotoxin that binds to cholesterol in the plasma membrane of

eukaryotic cells.[1][2][3] Upon binding, SLO monomers oligomerize to form large pores, with

diameters estimated to be around 30 nm.[1][3] This process creates a temporary gateway for

the delivery of macromolecules, including fluorescently labeled antibodies, dextrans, and small

molecule probes, with a molecular weight of up to 150 kDa, into the cytoplasm.[4][5][6] A key

advantage of this method is its reversibility; following permeabilization, cells can repair the

membrane pores and remain viable for subsequent live-cell imaging and functional studies.[7]

[8][9][10] This technique is applicable to a variety of adherent and non-adherent cell lines.[4][5]

[9][10]
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The delivery of fluorescent probes using SLO involves a multi-step process that begins with the

binding of SLO monomers to cholesterol-rich regions of the plasma membrane.[1][2][3] This

interaction is temperature-independent.[11] Following binding, the monomers undergo a

temperature-dependent oligomerization process, inserting into the lipid bilayer and forming arc-

shaped and ring-shaped pores.[1][2][11] These pores allow for the passive diffusion of

fluorescent probes from the extracellular medium into the cytoplasm. The cell's natural

membrane repair mechanisms, which are dependent on Ca²⁺ and calmodulin, subsequently

reseal these pores, trapping the fluorescent probes inside the now-intact cell.[9][10]

Signaling Pathways and Experimental Workflow
The introduction of SLO can trigger cellular signaling pathways. For instance, at sublethal

doses, SLO can activate mast cells to produce tumor necrosis factor-alpha (TNF-α) via the p38

mitogen-activated protein (MAP) kinase pathway.[12] It can also induce the ubiquitination and

degradation of pro-IL-1β and activate the Nlrp3 inflammasome.[13][14][15] Understanding

these potential off-target effects is crucial for interpreting experimental results.

Experimental Workflow
The general workflow for delivering fluorescent probes using SLO is a straightforward two-step

process: permeabilization and recovery.[4] This involves incubating the cells with an optimized

concentration of SLO, followed by the introduction of the fluorescent probe and a recovery

period to allow for membrane resealing.
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Cell Preparation

Permeabilization

Recovery & Imaging

1. Culture cells to desired confluency

2. Activate SLO with a reducing agent

 

3. Incubate cells with activated SLO

 

4. Add fluorescent probe

 

5. Wash to remove excess probe and SLO

 

6. Incubate in recovery buffer for membrane resealing

 

7. Image live cells

 

Click to download full resolution via product page

Caption: A generalized workflow for fluorescent probe delivery using Streptolysin O.
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Caption: Simplified diagram of signaling pathways activated by Streptolysin O.

Quantitative Data Summary
The efficiency of SLO-mediated delivery and its impact on cell viability are critical parameters.

The optimal concentration of SLO must be determined empirically for each cell line and

experimental condition.
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Parameter
Typical
Range/Value

Cell Type(s) Reference(s)

Optimal SLO

Concentration
20-500 ng/mL Various [9]

200-0 U/mL (gradient) Various [4]

>0.2 µg/mL for >90%

permeabilization
HeLa [16]

Permeabilization

Efficiency
>85% of cells CHO-K1 [7][8]

60-80% of total cell

population
THP-1 [9]

Cell Viability Post-

Recovery

High, cells able to

divide
CHO-K1 [7][8]

>85% membrane

resealing within 4h

Primary mouse T

lymphocytes
[17]

Molecular Weight

Cutoff
<150 kDa Various [4][5][6]

~100 kDa Various [9][10]

Pore Size ~30 nm N/A [1][3]

SLO Incubation Time 7-10 minutes CHO-K1 [7][8]

10-15 minutes Various [9]

Probe Incubation Time 5 minutes (on ice) CHO-K1 [7][8]

Experimental Protocols
Protocol 1: Optimization of SLO Concentration
This protocol is essential for determining the optimal SLO concentration that maximizes probe

delivery while minimizing cell death.
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Materials:

Streptolysin O (SLO)

Reducing agent (e.g., TCEP or DTT)

Cell culture medium appropriate for your cell line

Phosphate-Buffered Saline (PBS) without Ca²⁺/Mg²⁺

A membrane-impermeant fluorescent dye (e.g., Propidium Iodide or a fluorescently labeled

dextran)

96-well plate suitable for microscopy

Procedure:

Cell Seeding: Plate your cells in a 96-well plate and culture until they reach the desired

confluency.

SLO Activation: Prepare a stock solution of SLO and activate it with the reducing agent

according to the manufacturer's instructions. For example, incubate with 10 mM TCEP for 20

minutes at 37°C.[8]

Serial Dilution: Prepare a series of SLO dilutions in PBS without Ca²⁺/Mg²⁺. A typical starting

range is a serial dilution from a high concentration (e.g., 500 ng/mL or 200 U/mL) down to

zero.[4][9]

Permeabilization:

Wash the cells once with PBS without Ca²⁺/Mg²⁺.

Add the different concentrations of activated SLO to the wells.

Incubate at 37°C for 10-15 minutes.[9]

Probe Addition:
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Wash the cells three times with PBS.

Add the membrane-impermeant fluorescent dye to each well.

Incubate on ice for 5 minutes.[4]

Washing and Imaging:

Wash the cells three times with an appropriate buffer (e.g., Tyrode's solution) to remove

the excess dye.[4]

Add fresh cell culture medium.

Image the cells using fluorescence microscopy.

Analysis: Determine the lowest SLO concentration that results in a high percentage of

fluorescently labeled cells (ideally >80%) with minimal signs of cell death (e.g., membrane

blebbing, detachment).[4] An optimal concentration should result in less than 10% cell death

as assessed by a viability dye like propidium iodide.[4]

Protocol 2: Delivery of a Fluorescent Probe into Living
Cells
This protocol describes the general procedure for delivering a fluorescent probe of interest into

your target cells using the optimized SLO concentration.

Materials:

Optimized concentration of activated SLO (from Protocol 1)

Fluorescent probe of interest

Cell culture medium

PBS without Ca²⁺/Mg²⁺

Recovery Buffer (e.g., complete cell culture medium containing serum)
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Procedure:

Cell Preparation: Grow cells on a suitable imaging dish (e.g., glass-bottom dish).

Permeabilization:

Wash the cells once with PBS without Ca²⁺/Mg²⁺.

Add the optimized concentration of activated SLO and incubate at 37°C for the optimized

time (typically 10-15 minutes).

Probe Loading:

Wash the cells three times with PBS.

Add the fluorescent probe (at the desired concentration in an appropriate buffer) and

incubate on ice for 5 minutes.[4][7]

Recovery:

Wash the cells three times with an appropriate buffer to remove the unbound probe.

Add pre-warmed recovery buffer (e.g., complete medium with serum) to the cells.

Incubate at 37°C in a CO₂ incubator for at least 30 minutes to allow for membrane

resealing.[7][8] The recovery time can be extended up to 4 hours.[17]

Live-Cell Imaging: The cells are now ready for live-cell imaging.

Troubleshooting
Low Permeabilization Efficiency:

Increase the SLO concentration or incubation time.

Ensure the SLO is properly activated with a fresh reducing agent.

Check the confluency of the cells, as this can affect the required SLO concentration.[4]
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High Cell Death:

Decrease the SLO concentration or incubation time.

Ensure the recovery buffer is complete and pre-warmed.

Minimize the exposure time to SLO.

High Background Fluorescence:

Ensure thorough washing after probe incubation to remove all unbound probes.

SLO-formed pores can allow small, unbound fluorophores to escape, which can help

reduce background.[4]

Conclusion
The use of Streptolysin O provides a powerful and versatile method for delivering fluorescent

probes into living cells. By carefully optimizing the experimental conditions, researchers can

achieve high delivery efficiency while maintaining cell viability, enabling a wide range of

applications in cell biology, drug discovery, and advanced microscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1611045?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1611045?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

